molecular formula C25H25N5O3S B301865 N-{[2-(4-ethoxyphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-4-propoxybenzamide

N-{[2-(4-ethoxyphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-4-propoxybenzamide

Cat. No. B301865
M. Wt: 475.6 g/mol
InChI Key: LTIUDNKHVVKSPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[2-(4-ethoxyphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-4-propoxybenzamide, commonly known as EBT, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. EBT is a benzotriazole-based compound that has been synthesized through a multi-step process.

Scientific Research Applications

EBT has been extensively studied for its potential applications in various fields. One of the primary applications of EBT is as a fluorescent probe for the detection of reactive oxygen species (ROS) in biological systems. EBT has been shown to exhibit high selectivity and sensitivity towards ROS, making it an ideal candidate for the detection of oxidative stress in cells and tissues.
EBT has also been investigated for its potential as a photosensitizer in photodynamic therapy (PDT). PDT is a non-invasive treatment that involves the use of a photosensitizer and light to destroy cancer cells. EBT has been shown to exhibit strong absorption in the visible region of the electromagnetic spectrum, making it a promising candidate for PDT.

Mechanism of Action

The mechanism of action of EBT is based on its ability to undergo photochemical reactions. Upon absorption of light, EBT undergoes a series of reactions that result in the generation of singlet oxygen and other ROS. Singlet oxygen and ROS are highly reactive species that can cause damage to cellular components, leading to cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of EBT are dependent on its concentration and the duration of exposure. At low concentrations, EBT has been shown to have minimal toxicity towards cells and tissues. However, at high concentrations, EBT can cause oxidative stress and cell death.

Advantages and Limitations for Lab Experiments

One of the primary advantages of EBT is its high selectivity and sensitivity towards ROS. This makes it an ideal candidate for the detection of oxidative stress in cells and tissues. Additionally, EBT has been shown to exhibit strong absorption in the visible region of the electromagnetic spectrum, making it a promising candidate for PDT.
However, there are also limitations to the use of EBT in lab experiments. One of the primary limitations is its potential toxicity towards cells and tissues at high concentrations. Additionally, the use of EBT in PDT requires the use of light, which may not be feasible in all experimental setups.

Future Directions

There are several future directions for the study of EBT. One potential direction is the development of EBT-based probes for the detection of other reactive species, such as reactive nitrogen species (RNS). Additionally, the use of EBT in combination with other photosensitizers may enhance its efficacy in PDT. Finally, the development of EBT-based therapeutics for the treatment of oxidative stress-related diseases is a promising area of research.
Conclusion:
In conclusion, EBT is a benzotriazole-based compound that has gained attention in the scientific community due to its potential applications in various fields. EBT has been synthesized through a multi-step process and has been extensively studied for its potential applications as a fluorescent probe and photosensitizer. The mechanism of action of EBT is based on its ability to undergo photochemical reactions, which result in the generation of singlet oxygen and other ROS. While EBT has several advantages for lab experiments, there are also limitations to its use. Finally, there are several future directions for the study of EBT, including the development of EBT-based probes and therapeutics.

Synthesis Methods

The synthesis of EBT involves a multi-step process that includes the reaction of 4-ethoxyaniline with 5-chloro-2-nitrobenzoic acid to produce 2-(4-ethoxyphenyl)-2H-benzotriazole-5-thiol. The thiol group of the compound is then reacted with 4-propoxybenzoyl chloride to produce EBT. The synthesis of EBT has been optimized to increase the yield and purity of the compound.

properties

Product Name

N-{[2-(4-ethoxyphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-4-propoxybenzamide

Molecular Formula

C25H25N5O3S

Molecular Weight

475.6 g/mol

IUPAC Name

N-[[2-(4-ethoxyphenyl)benzotriazol-5-yl]carbamothioyl]-4-propoxybenzamide

InChI

InChI=1S/C25H25N5O3S/c1-3-15-33-21-10-5-17(6-11-21)24(31)27-25(34)26-18-7-14-22-23(16-18)29-30(28-22)19-8-12-20(13-9-19)32-4-2/h5-14,16H,3-4,15H2,1-2H3,(H2,26,27,31,34)

InChI Key

LTIUDNKHVVKSPT-UHFFFAOYSA-N

SMILES

CCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC3=NN(N=C3C=C2)C4=CC=C(C=C4)OCC

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC3=NN(N=C3C=C2)C4=CC=C(C=C4)OCC

Origin of Product

United States

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